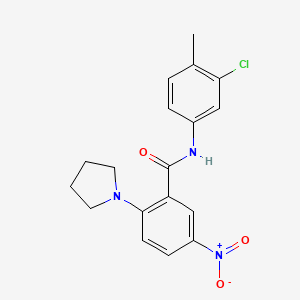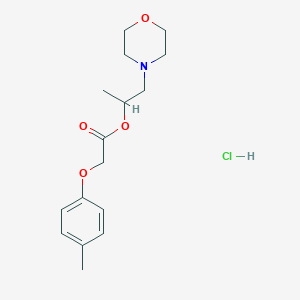![molecular formula C14H19N3O2S B4019274 N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine](/img/structure/B4019274.png)
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
説明
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, also known as ETPI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ETPI belongs to the class of thienopyrimidine-based compounds and has been shown to have promising anti-inflammatory and anti-tumor activities.
作用機序
The mechanism of action of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine involves its binding to specific protein targets in the cell, leading to the inhibition of various signaling pathways. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the ATP-binding site of MAPK kinase (MEK) and inhibit its activity, leading to the inhibition of the downstream MAPK pathway. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has also been shown to bind to the SH2 domain of the p85 subunit of phosphatidylinositol 3-kinase (PI3K) and inhibit its activity, leading to the inhibition of the downstream Akt pathway. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to bind to the TCR and inhibit its activation, leading to the inhibition of the downstream T cell activation pathway.
Biochemical and Physiological Effects:
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activation of T cells. In vivo, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and metastasis of tumors, reduce the severity of inflammation, and ameliorate the symptoms of autoimmune disorders.
実験室実験の利点と制限
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has several advantages for lab experiments, including its high potency, specificity, and selectivity for its protein targets. N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine also has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine may have off-target effects on other protein targets, which may affect its specificity and selectivity.
将来の方向性
There are several future directions for the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine, including the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, the combination of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine with other therapeutic agents may enhance its efficacy and reduce its toxicity. The identification of biomarkers for patient selection and monitoring may also improve the clinical application of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine in various diseases. Overall, the research on N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has the potential to lead to the development of novel and effective therapies for cancer, inflammation, and autoimmune disorders.
科学的研究の応用
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the growth and proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In inflammation, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the nuclear factor kappa B (NF-κB) pathway. In autoimmune disorders, N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine has been shown to inhibit the activation of T cells by targeting the T cell receptor (TCR) signaling pathway.
特性
IUPAC Name |
2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-8(3)11(14(18)19)17-12-10-6-9(5-2)20-13(10)16-7-15-12/h6-8,11H,4-5H2,1-3H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOIZMFNAHUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC(C(C)CC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4019198.png)
![7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019212.png)

![2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4019220.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4019231.png)
![3-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4019232.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4019236.png)
![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B4019244.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B4019248.png)
![1-(4-bromophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4019269.png)
![3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B4019276.png)
![4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl 2,4-dichlorobenzoate](/img/structure/B4019279.png)
![ethyl 3-benzyl-1-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B4019293.png)
